![molecular formula C14H17F2NO4 B2549698 2-((Tert-butoxycarbonyl)amino)-3-(2,5-difluorophenyl)propanoic acid CAS No. 486460-02-0](/img/structure/B2549698.png)
2-((Tert-butoxycarbonyl)amino)-3-(2,5-difluorophenyl)propanoic acid
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Overview
Description
The compound “2-((Tert-butoxycarbonyl)amino)-3-(2,5-difluorophenyl)propanoic acid” is a chemical compound with the molecular formula C14H17F2NO4 . It is also known as N-Boc-2,5-difluoro-L-phenylalanine . The compound is stored in a sealed, dry environment at 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-6-9(15)4-5-10(8)16/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 . This code provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 301.29 . It is a solid substance . The compound is stored in a sealed, dry environment at 2-8°C .Scientific Research Applications
- Boc-Difluorophenylalanine is commonly employed in peptide synthesis due to its unique reactivity pattern. As a non-natural amino acid, it can be incorporated into peptide chains during solid-phase peptide synthesis (SPPS). Researchers use it to introduce fluorine atoms into peptides, enhancing their stability and bioactivity .
- The difluorophenyl group in this compound serves as a valuable building block for designing novel molecules. Researchers utilize it to create fluorinated analogs of existing drugs or bioactive compounds. These fluorinated derivatives often exhibit improved pharmacokinetics, metabolic stability, and binding affinity .
- Boc-Difluorophenylalanine can be incorporated into proteins via genetic code expansion techniques. By replacing a natural amino acid with this modified one, researchers gain insights into protein function, folding, and interactions. It also facilitates selective labeling for proteomic studies .
- The difluorophenyl group’s fluorine atoms provide a convenient handle for nuclear magnetic resonance (NMR) studies. Researchers use fluorine NMR to investigate protein-ligand interactions, protein dynamics, and ligand binding sites. Boc-Difluorophenylalanine-containing peptides are valuable tools in this context .
- Medicinal chemists explore Boc-Difluorophenylalanine derivatives as potential drug candidates. By incorporating this amino acid into peptide-based drugs, they aim to enhance bioavailability, metabolic stability, and target specificity. The fluorine atoms can also influence drug-receptor interactions .
- Researchers have developed fluorescent derivatives of Boc-Difluorophenylalanine for cellular imaging. These probes allow visualization of specific proteins or cellular structures. The fluorine atoms contribute to the probe’s spectral properties, enabling precise localization within cells .
Peptide Synthesis and Modification
Fluorinated Building Block
Chemical Biology and Proteomics
Fluorine NMR Spectroscopy
Medicinal Chemistry and Drug Design
Fluorescent Probes and Imaging Agents
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H315, H319, H335 . These codes indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The compound should be handled with appropriate safety measures .
properties
IUPAC Name |
3-(2,5-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-6-9(15)4-5-10(8)16/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSZJZJRRBKIDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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